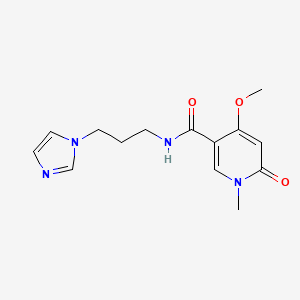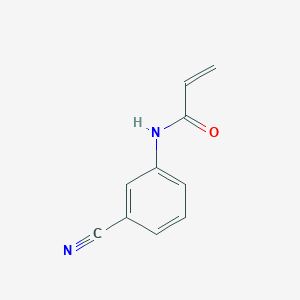![molecular formula C17H32ClNO3 B2584779 1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 300577-01-9](/img/structure/B2584779.png)
1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a morpholino derivative with a bicyclic heptane structure attached via an ether linkage. Morpholino compounds are often used in the development of drugs due to their ability to modify biological activity . The bicyclic heptane structure is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bicyclic heptane and morpholino groups. The stereochemistry at the different carbon centers would also play a significant role in the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its stereochemistry and the nature of its functional groups. For example, the presence of the morpholino group could enhance solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Bridged Bicyclic Morpholines as Building Blocks in Medicinal Chemistry
Bridged bicyclic morpholines, such as those derived from the chemical structure of interest, are pivotal in medicinal chemistry research for constructing compact modules that potentially modulate physicochemical and pharmacokinetic properties of drug candidates. These compounds introduce intellectual property opportunities due to their novel structures. Efficient synthesis techniques have been developed to produce these morpholine amino acids, showcasing their utility in creating structurally innovative compounds for medicinal applications (Kou et al., 2017).
Synthesis of Functionalized Morpholines for Drug Design
The synthetic versatility of morpholines allows for the creation of backbone-constrained γ-amino acid analogues, revealing frameworks of embedded γ-amino butyric acid (GABA). These analogues are essential for developing drugs like baclofen and pregabalin, highlighting the role of functionalized morpholines in the design of new therapeutics (Garsi et al., 2022).
Novel Morpholine Derivatives as Potent Biological Agents
Research has also explored the synthesis of novel morpholine derivatives, demonstrating pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings suggest the potential of morpholine derivatives in developing new therapeutic agents with specific biological properties, emphasizing the chemical's significance in medicinal chemistry (Papoyan et al., 2011).
Morpholines in Corrosion Inhibition
Tertiary amines derived from morpholines have been synthesized and tested for their effectiveness in inhibiting carbon steel corrosion. These compounds demonstrate significant inhibitory performance, suggesting their utility in protective coatings and treatments for metals. This application extends the relevance of morpholine derivatives beyond pharmaceuticals, into materials science and engineering (Gao et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3.ClH/c1-16(2)13-4-5-17(16,3)15(10-13)21-12-14(19)11-18-6-8-20-9-7-18;/h13-15,19H,4-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHZOZYSBNQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCOCC3)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

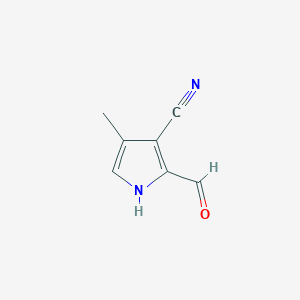
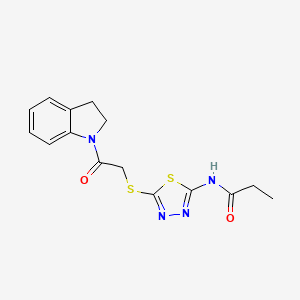
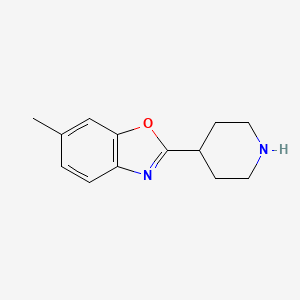
![Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2584703.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584706.png)
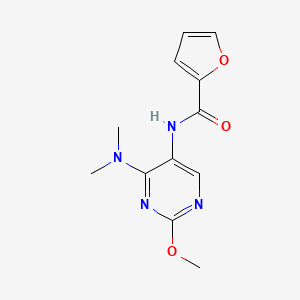
![7-chloro-N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584710.png)
![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)
